3,7-Dimethylbenzofuran-4-ol

Description

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

3,7-dimethyl-1-benzofuran-4-ol |

InChI |

InChI=1S/C10H10O2/c1-6-3-4-8(11)9-7(2)5-12-10(6)9/h3-5,11H,1-2H3 |

InChI Key |

MEBHCUZEQHQILH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)O)C(=CO2)C |

Origin of Product |

United States |

Foundational & Exploratory

3,7-Dimethylbenzofuran-4-ol chemical properties

An In-depth Technical Guide on the Chemical Properties of 3,7-Dimethylbenzofuran-4-ol

This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related benzofuran derivatives to provide a comparative context for researchers, scientists, and drug development professionals.

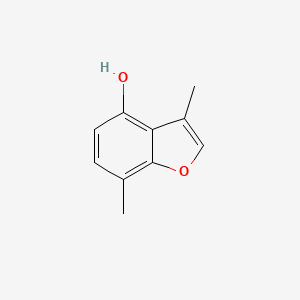

This compound is a member of the benzofuran class of organic compounds, which are characterized by a benzene ring fused to a furan ring.[1] The structure of this compound is distinguished by methyl groups at positions 3 and 7, and a hydroxyl group at position 4.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | PubChem[1] |

| Molecular Weight | 162.19 g/mol | PubChem[1] |

| IUPAC Name | 3,7-dimethyl-1-benzofuran-4-ol | PubChem[1] |

| PubChem CID | 19767045 | PubChem[1] |

Currently, detailed experimental data such as melting point, boiling point, solubility, and spectral analyses (NMR, IR, Mass Spectrometry) for this compound are not publicly available.

Comparative Analysis of Related Benzofuran Derivatives

To provide a frame of reference, the following table summarizes the known properties of structurally similar benzofuran derivatives. It is crucial to note that these properties are not of this compound but of related compounds, which may offer insights into its expected chemical behavior.

Table 2: Chemical Properties of Selected Benzofuran Derivatives

| Property | 4,7-Dimethylbenzofuran | 4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol |

| CAS Number | 28715-26-6[2] | 494-90-6 | 1563-38-8[3] |

| Molecular Formula | C₁₀H₁₀O[2] | C₁₀H₁₄O | C₁₀H₁₂O₂[3] |

| Molecular Weight | 146.19 g/mol [4] | 150.22 g/mol | 164.20 g/mol [5] |

| Melting Point | 82 °C | Not available | Odorless, white crystalline solid[5] |

| Boiling Point | 216 °C (estimate)[6] | 80-82 °C / 13 mmHg | Not available |

| Density | 1.041 g/cm³[6] | 0.97 g/mL at 25 °C | Not available |

| Refractive Index | 1.577[6] | n20/D 1.485 | Not available |

| LogP | 3.05[6] | 2.713 (Crippen Method) | 2.1[5] |

Experimental Protocols: A Generalized Approach

While specific experimental protocols for this compound are not documented, a general workflow for the synthesis and characterization of novel benzofuran derivatives can be outlined.[7][8] This serves as a methodological guide for researchers working with similar compounds.

Caption: Generalized workflow for the synthesis, characterization, and biological evaluation of novel benzofuran derivatives.

Biological Activity and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] However, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Further research is required to elucidate its potential pharmacological relevance.

References

- 1. This compound | C10H10O2 | CID 19767045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzofuran, 4,7-dimethyl- [webbook.nist.gov]

- 3. 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl- [webbook.nist.gov]

- 4. 4,7-Dimethylbenzofuran | C10H10O | CID 33109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. bohrium.com [bohrium.com]

- 8. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

- 10. scienceopen.com [scienceopen.com]

Elucidating the Molecular Architecture of 3,7-Dimethylbenzofuran-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3,7-Dimethylbenzofuran-4-ol. Due to the limited availability of direct experimental data for this specific molecule in public databases, this paper presents a detailed, hypothetical elucidation based on established principles of spectroscopic analysis for substituted benzofuranols. This document serves as a practical roadmap for researchers engaged in the isolation and characterization of novel benzofuran derivatives.

Introduction

Benzofuran and its derivatives are a significant class of heterocyclic compounds widely distributed in nature and possessing a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise structural determination of these molecules is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents. This compound, a member of this family, presents a unique substitution pattern on the benzofuran core, necessitating a multi-faceted analytical approach for unambiguous structure confirmation.

This guide outlines the expected outcomes from key analytical techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC), which are instrumental in piecing together the molecular puzzle of this compound.

Proposed Structure and Numbering

The proposed structure of this compound is presented below, with the standard numbering system for the benzofuran ring.

A Technical Guide to 3,7-Dimethylbenzofuran-4-ol and the Broader Class of Substituted Benzofuranols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, a specific CAS number for 3,7-Dimethylbenzofuran-4-ol is not publicly registered, and there is a notable absence of dedicated experimental literature for this specific compound. The information herein is a comprehensive guide based on the established chemistry and biological activities of the broader class of substituted benzofuranols and related benzofuran derivatives. This document aims to provide a foundational understanding for researchers interested in this chemical scaffold.

Introduction to Substituted Benzofuranols

Benzofuran derivatives are a significant class of heterocyclic compounds characterized by a fused benzene and furan ring system. They are prevalent in numerous natural products and serve as a core scaffold in many biologically active molecules.[1][2] The introduction of hydroxyl and methyl groups to this core, as in the case of this compound (PubChem CID: 19767045), can significantly influence the compound's physicochemical properties and biological activities.[3] These modifications can modulate properties such as antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1] Given the therapeutic potential of this class of compounds, understanding their synthesis, biological interactions, and the signaling pathways they modulate is of high interest in drug discovery and development.

General Synthetic Strategies for Substituted Benzofuranols

The synthesis of substituted benzofuranols can be approached through various established organic chemistry methodologies. While a specific protocol for this compound is not documented, the following general strategies for constructing the benzofuran ring and introducing substituents are applicable.

Experimental Protocol: Perkin Rearrangement for Benzofuran Synthesis

A common route to the benzofuran nucleus is the Perkin rearrangement. This method typically involves the reaction of a coumarin derivative with a base.

-

Step 1: Bromination of Coumarin: A substituted coumarin is treated with bromine to yield an addition product.

-

Step 2: Alkaline Hydrolysis: The resulting dibromo-adduct is subjected to alkaline hydrolysis, for instance, with sodium hydroxide. This step leads to the opening of the lactone ring and subsequent elimination of hydrogen bromide to form a substituted coumarilic acid.

-

Step 3: Decarboxylation: The coumarilic acid derivative is then heated, leading to decarboxylation and the formation of the benzofuran ring.

Experimental Protocol: Synthesis from Salicylaldehydes

Another versatile method involves the use of substituted salicylaldehydes as starting materials.

-

Step 1: Condensation: A substituted salicylaldehyde is condensed with a compound containing an active methylene group, such as an α-halo-ketone or ester, in the presence of a base.

-

Step 2: Cyclization: The intermediate undergoes intramolecular cyclization to form the benzofuran ring.

Experimental Protocol: Synthesis via Chalcone Rearrangement

A more recent strategy involves the rearrangement of 2-hydroxychalcones to selectively produce 3-acylbenzofurans or 3-formylbenzofurans.[4][5]

-

Step 1: Rearrangement of 2-Hydroxychalcone: A protected 2-hydroxychalcone is rearranged using reagents like phenyliodine diacetate.

-

Step 2: Transformation to Benzofuran: The rearranged intermediate is then treated with an acid, such as p-toluenesulfonic acid, in a suitable solvent like (CF3)2CHOH, to yield the 3-formylbenzofuran.[5]

Biological Activities of Benzofuran Derivatives

Benzofuran derivatives have been extensively studied for a wide range of biological activities. The specific nature and position of substituents on the benzofuran scaffold are critical in determining their therapeutic effects.

Anti-inflammatory Activity:

Many benzofuran derivatives have demonstrated potent anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.[6][7][8][9] For instance, certain novel piperazine/benzofuran hybrids have been shown to significantly inhibit the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[6][9]

Anticancer Activity:

The benzofuran scaffold is a constituent of several natural and synthetic compounds with significant anticancer properties.[1] Their cytotoxic effects have been evaluated against various cancer cell lines, including leukemia (K562, MOLT-4) and cervix carcinoma (HeLa).[1] The introduction of bromine to the benzofuran system has been shown in some cases to enhance cytotoxic activity.[1]

Antimicrobial and Antifungal Activities:

Various benzofuran derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal strains.[2][10] For example, novel conjugated benzofuran-triazine derivatives have shown activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Salmonella enteritidis, Escherichia coli) bacteria.[10]

Table 1: Summary of Biological Activities of Selected Benzofuran Derivatives

| Compound Class | Biological Activity | Model System | Key Findings | Reference |

| Piperazine/Benzofuran Hybrids | Anti-inflammatory | LPS-stimulated RAW264.7 cells | Inhibition of NO, COX-2, TNF-α, and IL-6 production. | [6] |

| Brominated Benzofurans | Anticancer | K562, MOLT-4, HeLa cell lines | Significant cytotoxic activity against cancer cell lines. | [1] |

| Benzofuran-Triazine Conjugates | Antibacterial | B. subtilis, S. aureus, S. enteritidis, E. coli | Moderate to good antimicrobial activity. | [10] |

| 2-Arylbenzofuran Analogues | Anti-inflammatory (Asthma) | Ovalbumin-sensitized BALB/c mice | Reduced airway hyperresponsiveness and inflammatory cell counts. | [11] |

Signaling Pathways Modulated by Benzofuran Derivatives

The anti-inflammatory effects of many benzofuran derivatives are mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response.

NF-κB and MAPK Signaling Pathway Inhibition

External stimuli, such as lipopolysaccharides (LPS), can activate receptors that trigger the phosphorylation of IKKα/β. This leads to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB (p65) dimer to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. Concurrently, the MAPK pathway (including ERK, JNK, and p38) is activated, leading to the activation of transcription factors like AP-1. Certain benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in both of these cascades, thereby down-regulating the expression of inflammatory mediators.[6][9]

Caption: A generalized workflow for the synthesis of substituted benzofuran derivatives.

Caption: Benzofuran derivatives can inhibit key steps in inflammatory signaling pathways.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bohrium.com [bohrium.com]

- 3. This compound | C10H10O2 | CID 19767045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06080A [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Proposed Synthesis of 3,7-Dimethylbenzofuran-4-ol

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide outlines a proposed synthetic pathway for 3,7-Dimethylbenzofuran-4-ol, a novel benzofuran derivative. Due to the absence of established protocols for this specific molecule in the current literature, this document details a rational, multi-step synthesis commencing from readily available 2,6-dimethylphenol. Each synthetic step is supported by analogous procedures reported for similar substrates, providing a foundational framework for researchers to develop a robust and efficient synthesis. This guide includes detailed experimental protocols for each proposed transformation, a comprehensive table of reactants and expected yields, and visual diagrams of the synthetic workflow.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them attractive targets for synthetic chemists and drug development professionals. This guide focuses on the synthesis of a specific, novel derivative, this compound. The proposed synthetic strategy is designed to be adaptable and provides a clear roadmap for its laboratory preparation.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a four-step process starting from 2,6-dimethylphenol. The key transformations involve:

-

Friedel-Crafts Acylation: Introduction of an acetyl group at the 4-position of 2,6-dimethylphenol.

-

Protection of the Phenolic Hydroxyl Group: Methylation of the hydroxyl group to prevent interference in subsequent steps.

-

Sonogashira Coupling and Intramolecular Cyclization: Introduction of a two-carbon unit via Sonogashira coupling followed by an intramolecular cyclization to form the benzofuran ring.

-

Demethylation: Removal of the methyl protecting group to yield the final product, this compound.

The overall proposed synthetic workflow is depicted below:

Data Presentation

The following table summarizes the key quantitative data for each step of the proposed synthesis, based on analogous reactions found in the literature.

| Step | Starting Material | Reagents and Conditions | Product | Expected Yield (%) |

| 1 | 2,6-Dimethylphenol | Acetyl chloride, Aluminum chloride, Dichloromethane, 0 °C to rt | 4-Hydroxy-3,5-dimethylacetophenone | 85-95 |

| 2 | 4-Hydroxy-3,5-dimethylacetophenone | Dimethyl sulfate, Potassium carbonate, Acetone, Reflux | 4-Methoxy-3,5-dimethylacetophenone | 90-98 |

| 3 | 4-Methoxy-3,5-dimethylacetophenone | 1. NBS, CCl4, Reflux2. Ethynyltrimethylsilane, Pd(PPh3)2Cl2, CuI, Et3N, THF, 60 °C3. TBAF, THF, rt4. CuI, Et3N, DMF, 120 °C | 3,7-Dimethyl-4-methoxybenzofuran | 60-70 (over 4 steps) |

| 4 | 3,7-Dimethyl-4-methoxybenzofuran | Boron tribromide, Dichloromethane, -78 °C to rt | This compound | 80-90 |

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis, adapted from established procedures for similar transformations.

Step 1: Friedel-Crafts Acylation of 2,6-Dimethylphenol

Objective: To synthesize 4-Hydroxy-3,5-dimethylacetophenone.

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (10 mL/g of phenol) under a nitrogen atmosphere at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

After stirring for 15 minutes, add a solution of 2,6-dimethylphenol (1.0 eq) in dry dichloromethane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-Hydroxy-3,5-dimethylacetophenone.

Step 2: O-Methylation of 4-Hydroxy-3,5-dimethylacetophenone

Objective: To synthesize 4-Methoxy-3,5-dimethylacetophenone.

Procedure:

-

To a solution of 4-Hydroxy-3,5-dimethylacetophenone (1.0 eq) in acetone (15 mL/g), add anhydrous potassium carbonate (2.0 eq) and dimethyl sulfate (1.2 eq).

-

Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude 4-Methoxy-3,5-dimethylacetophenone can be used in the next step without further purification or can be purified by crystallization.

Step 3: Benzofuran Ring Formation

Objective: To synthesize 3,7-Dimethyl-4-methoxybenzofuran. This is a four-part sub-procedure.

3a. Bromination of the Acetyl Group:

-

To a solution of 4-Methoxy-3,5-dimethylacetophenone (1.0 eq) in carbon tetrachloride (10 mL/g), add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-1-(4-methoxy-3,5-dimethylphenyl)ethanone.

3b. Sonogashira Coupling:

-

To a solution of the crude bromo-ketone from the previous step (1.0 eq) in a 2:1 mixture of THF and triethylamine, add ethynyltrimethylsilane (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

-

Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 6-8 hours.

-

Cool the mixture, filter through a pad of celite, and concentrate the filtrate.

-

Purify the residue by column chromatography (hexane/ethyl acetate) to yield the trimethylsilyl-protected alkynone.

3c. Deprotection of the Alkyne:

-

To a solution of the purified alkynone (1.0 eq) in THF, add tetrabutylammonium fluoride (1.1 eq, 1M solution in THF) at room temperature.

-

Stir the mixture for 1-2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to give the terminal alkyne.

3d. Intramolecular Cyclization:

-

To a solution of the terminal alkyne (1.0 eq) in DMF, add copper(I) iodide (0.1 eq) and triethylamine (2.0 eq).

-

Heat the mixture to 120 °C for 4-6 hours in a sealed tube.

-

Cool the reaction mixture, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (hexane/ethyl acetate) to afford 3,7-Dimethyl-4-methoxybenzofuran.

Step 4: Demethylation

Objective: To synthesize this compound.

Procedure:

-

To a solution of 3,7-Dimethyl-4-methoxybenzofuran (1.0 eq) in dry dichloromethane (20 mL/g) at -78 °C under a nitrogen atmosphere, add boron tribromide (1.2 eq, 1M solution in dichloromethane) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Cool the mixture to 0 °C and quench by the slow addition of methanol, followed by water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the key logical relationships in the proposed synthesis.

Conclusion

This technical guide provides a comprehensive and logical pathway for the synthesis of the novel compound this compound. While direct literature precedents are unavailable, the proposed route is based on well-established and reliable chemical transformations. The detailed experimental protocols, quantitative data from analogous reactions, and clear visualizations offer a solid foundation for any research group aiming to synthesize this and related benzofuran derivatives. The successful execution of this synthesis will not only provide access to a new chemical entity for further investigation but also contribute to the broader knowledge of benzofuran chemistry.

An In-Depth Technical Guide on the Core of 3,7-Dimethylbenzofuran-4-ol

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence, isolation, and biological significance of 3,7-Dimethylbenzofuran-4-ol. Despite extensive investigation, to date, there is no scientific literature reporting the isolation of this compound from a natural source. However, the benzofuran scaffold is a common motif in a variety of naturally occurring compounds with significant biological activities. This guide also details general experimental protocols for the isolation and characterization of benzofuran derivatives from natural sources, which would be applicable to this compound if it were to be discovered in nature. Furthermore, the known biological activities of structurally related benzofurans are discussed to provide a context for the potential therapeutic applications of the title compound.

Natural Occurrence

A thorough review of scientific databases and literature reveals no reported natural source for this compound .

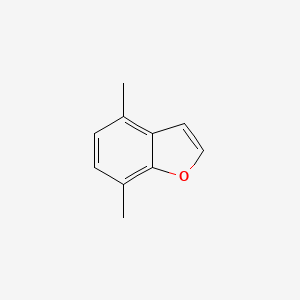

However, a structurally related compound, 4,7-Dimethylbenzofuran , has been identified as a phytochemical.

Table 1: Natural Occurrence of a Structurally Related Benzofuran Derivative

| Compound Name | Chemical Structure | Natural Source | Organism Family |

| 4,7-Dimethylbenzofuran |  | Bursera graveolens (Palo Santo) | Burseraceae |

Experimental Protocols for Isolation and Identification of Benzofurans from Natural Sources

The following are generalized yet detailed methodologies for the extraction, isolation, and structural elucidation of benzofuran derivatives from plant material. These protocols are standard in the field of phytochemistry and would be the primary approach for isolating this compound should a natural source be identified.

Extraction

-

Sample Preparation: The plant material (e.g., leaves, stem bark, roots) is air-dried or freeze-dried to remove moisture. The dried material is then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: A sequential extraction is typically performed using solvents of increasing polarity to separate compounds based on their solubility.

-

Step 1 (Nonpolar): The powdered plant material is first extracted with a nonpolar solvent such as n-hexane or petroleum ether to isolate lipids, sterols, and nonpolar small molecules. This is often done using a Soxhlet apparatus for a defined period (e.g., 24-48 hours).

-

Step 2 (Medium Polarity): The residual plant material is then extracted with a solvent of medium polarity, such as dichloromethane (DCM) or ethyl acetate (EtOAc), to isolate compounds of intermediate polarity, which often includes benzofurans.

-

Step 3 (Polar): Finally, the plant material is extracted with a polar solvent like methanol (MeOH) or ethanol (EtOH) to obtain highly polar compounds.

-

-

Concentration: The solvent from each extract is removed under reduced pressure using a rotary evaporator to yield the crude extracts.

Chromatographic Separation and Purification

-

Column Chromatography (CC): The crude extract (typically the medium polarity fraction) is subjected to column chromatography for initial fractionation.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.

-

Mobile Phase: A gradient elution system is employed, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Preparative Thin Layer Chromatography (pTLC): Pooled fractions that show promise but are not yet pure are further purified using pTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative or semi-preparative HPLC is used.

-

Column: A C18 reversed-phase column is often suitable.

-

Mobile Phase: A gradient of water and methanol or acetonitrile is a common choice.

-

Detection: UV detection at various wavelengths (e.g., 254 nm, 280 nm) is used to monitor the elution of compounds.

-

Structure Elucidation

The purified compound's structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure by showing correlations between protons and carbons.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., hydroxyl, aromatic rings).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation within the molecule.

Biological Activities of Benzofuran Derivatives

While no biological activities have been specifically reported for this compound, the benzofuran core is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[1]

Table 2: Selected Biological Activities of Naturally Occurring and Synthetic Benzofuran Derivatives

| Biological Activity | Example Compound(s) | Source/Type | Reference |

| Antimicrobial | Euparin, Moracin C | Natural (Plants) | [1] |

| Anti-inflammatory | Pterofuran, Obtusafuran | Natural (Plants) | [1] |

| Anticancer | Ailanthoidol, Bergapten | Natural (Plants) | [1] |

| Antioxidant | Moracin M | Natural (Plant) | [1] |

| Antiviral | Psoralen | Natural (Plant) | [1] |

Visualizations

General Experimental Workflow for Natural Product Isolation

Caption: A generalized workflow for the isolation and identification of natural products.

Conclusion

This compound remains an elusive compound in the context of natural products chemistry, with no reported occurrences in nature to date. However, the prevalence of the benzofuran scaffold in a multitude of biologically active natural products suggests that if discovered, this compound could possess interesting pharmacological properties. This guide provides the essential, detailed methodologies that would be required for its successful isolation and characterization. It is hoped that this document will serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery, stimulating further investigation into the potential existence and therapeutic applications of this and other novel benzofuran derivatives.

References

Spectroscopic Analysis of 3,7-Dimethylbenzofuran-4-ol: A Technical Guide

For Immediate Release

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3,7-Dimethylbenzofuran-4-ol. These predictions are based on established principles of NMR and IR spectroscopy and the known chemical shifts and absorption frequencies of related structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.0-7.5 | Singlet | 1H | H-2 (Furan ring proton) |

| ~6.7-6.9 | Doublet | 1H | H-5 or H-6 (Aromatic protons) |

| ~6.7-6.9 | Doublet | 1H | H-6 or H-5 (Aromatic protons) |

| ~4.5-5.5 | Broad Singlet | 1H | -OH (Phenolic proton) |

| ~2.3-2.5 | Singlet | 3H | C-7 Methyl protons |

| ~2.1-2.3 | Singlet | 3H | C-3 Methyl protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~150-155 | C-7a (Aromatic, attached to Oxygen) |

| ~145-150 | C-4 (Aromatic, attached to -OH) |

| ~140-145 | C-3a (Aromatic) |

| ~120-130 | C-2 (Furan ring) |

| ~115-125 | C-5 or C-6 (Aromatic) |

| ~110-120 | C-6 or C-5 (Aromatic) |

| ~110-115 | C-3 (Furan ring) |

| ~15-20 | C-7 Methyl |

| ~10-15 | C-3 Methyl |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (Phenolic) |

| 3100-3000 | Medium | C-H stretch (Aromatic and Furan) |

| 2950-2850 | Medium | C-H stretch (Methyl) |

| 1620-1580 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1500-1450 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1260-1180 | Strong | C-O stretch (Phenolic) |

| ~1100 | Strong | C-O-C stretch (Furan ring) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 162 | High | Molecular Ion [M]⁺ |

| 147 | High | [M - CH₃]⁺ |

| 134 | Medium | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 119 | Medium | [M - CO - CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity. This can be done manually or using an automated shimming routine.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans (typically 8 to 16 for a sample of this concentration).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 scans or more).

-

Set a suitable relaxation delay (e.g., 2 seconds).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (e.g., 77.16 ppm for CDCl₃ in ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum.

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.[1]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure (Direct Inlet or GC-MS):

-

Sample Introduction:

-

Direct Inlet: A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source, where it is vaporized by heating.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into the gas chromatograph. The compound is separated from any impurities before entering the mass spectrometer. This is the preferred method for volatile and thermally stable compounds.

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

References

A Technical Guide to the Biological Activity Screening of 3,7-Dimethylbenzofuran-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is no publicly available data on the specific biological activities of 3,7-Dimethylbenzofuran-4-ol. This guide, therefore, presents a comprehensive and hypothetical framework for the initial biological screening of this novel compound. The methodologies and potential activities discussed are based on the known biological profiles of structurally related benzofuran derivatives.

Introduction to Benzofurans and Rationale for Screening

Benzofuran is a heterocyclic compound that forms the core structure of many biologically active natural products and synthetic drugs. The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Modifications to the benzofuran ring system, such as the addition of methyl and hydroxyl groups in this compound, can significantly influence its pharmacokinetic and pharmacodynamic properties.

Derivatives of benzofuran have been reported to exhibit a wide array of pharmacological effects, including but not limited to:

-

Anticancer activity

-

Anti-inflammatory effects

-

Antimicrobial properties

-

Antioxidant potential

-

Neuroprotective effects

Given the therapeutic potential of the benzofuran class, a systematic biological activity screening of a novel derivative like this compound is a meritorious endeavor in the pursuit of new therapeutic agents.

Proposed Initial Screening Cascade

A tiered approach is recommended for the initial biological evaluation of this compound to efficiently identify its most promising activities.

The initial tier focuses on a diverse set of assays to cast a wide net for potential biological effects.

| Activity to be Screened | Assay Type | Key Parameters Measured | Potential Significance |

| Cytotoxicity | MTT or MTS Assay | IC50 (Half-maximal inhibitory concentration) | General toxicity, preliminary indication of anticancer potential |

| Antioxidant Activity | DPPH or ABTS Assay | EC50 (Half-maximal effective concentration) | Potential for use in conditions associated with oxidative stress |

| Antimicrobial Activity | Broth microdilution assay | MIC (Minimum Inhibitory Concentration) | Potential as an antibacterial or antifungal agent |

| Enzyme Inhibition | Cyclooxygenase (COX) Assay | IC50 | Potential anti-inflammatory activity |

| Receptor Binding | Radioligand binding assay | Ki (Inhibition constant) | Identification of specific molecular targets |

Based on the results from Tier 1, more focused assays would be conducted to elucidate the mechanism of action. For instance, if significant cytotoxicity against a cancer cell line is observed, the following assays could be performed:

| Activity to be Elucidated | Assay Type | Key Parameters Measured | Mechanistic Insight |

| Apoptosis Induction | Annexin V/Propidium Iodide Staining | Percentage of apoptotic cells | Determines if cell death is programmed |

| Cell Cycle Analysis | Flow Cytometry | Distribution of cells in G0/G1, S, and G2/M phases | Identifies interference with cell cycle progression |

| Kinase Inhibition Profiling | Kinase panel screen | IC50 against various kinases | Pinpoints specific signaling pathway inhibition |

Detailed Experimental Protocols (Hypothetical)

The following are example protocols for key assays that would be central to the biological screening of this compound.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of a methanolic solution of DPPH (0.1 mM).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the EC50 value. Ascorbic acid is typically used as a positive control.

Visualization of Potential Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated if this compound shows anticancer activity.

Caption: A hypothetical workflow for the biological screening of this compound.

Caption: A potential signaling pathway (PI3K/Akt/mTOR) that could be inhibited by this compound.

Conclusion and Future Directions

While specific biological data for this compound is currently unavailable, the rich pharmacology of the benzofuran class of compounds provides a strong rationale for its investigation. The proposed screening cascade offers a systematic and efficient approach to uncover its potential therapeutic value. Should initial screenings yield promising results, further studies, including in vivo efficacy and safety assessments, would be warranted to fully characterize the pharmacological profile of this novel compound. The scientific community eagerly awaits future research that may shed light on the biological activities of this compound.

An In-depth Technical Guide on the Potential Therapeutic Targets of the Benzofuran Scaffold

Introduction

A comprehensive search for specific biological activity and therapeutic targets of the compound 3,7-Dimethylbenzofuran-4-ol did not yield specific data. However, the broader chemical class to which this molecule belongs, the benzofurans, is a well-established scaffold in medicinal chemistry with a wide range of documented biological activities. This guide will therefore focus on the potential therapeutic targets of the benzofuran core structure, drawing on published research for various derivatives.

Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. This core structure is present in many natural products and synthetic molecules with significant pharmacological properties. The versatility of the benzofuran ring allows for the synthesis of a diverse library of derivatives with the potential to interact with various biological targets.

Potential Therapeutic Areas for Benzofuran Derivatives

Research into benzofuran derivatives has revealed their potential in several key therapeutic areas, primarily focused on anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have highlighted the potential of benzofuran-containing compounds as anticancer agents.[1] These derivatives have been shown to exhibit cytotoxicity against various cancer cell lines. For instance, certain novel benzofuran derivatives have demonstrated significant toxicity against K562 leukemia cells, with IC50 values below 50 µM.[2] The proposed mechanisms for their anticancer effects often involve the induction of apoptosis, as evidenced by the measurement of caspase-3 and caspase-7 activity in treated cancer cells.[2]

Antimicrobial Activity

The benzofuran scaffold is also a promising framework for the development of new antimicrobial agents.[3][4] Benzofuran derivatives have been investigated for their activity against a range of pathogens, including bacteria and fungi.[5] While specific quantitative data for a broad spectrum of pathogens is often proprietary or part of ongoing research, the consistent reporting of antimicrobial potential underscores the importance of this chemical class in addressing infectious diseases.

Quantitative Data on Benzofuran Derivatives

The following table summarizes the reported in vitro activity of select benzofuran derivatives from the available literature. This data provides a glimpse into the potency of this class of compounds.

| Compound Class | Cell Line/Organism | Activity Metric | Value | Reference |

| Benzofuran Derivatives | K562 leukemia cells | IC50 | < 50 µM | [2] |

Experimental Protocols

The synthesis and biological evaluation of benzofuran derivatives involve a range of established and novel chemical and biological techniques.

Synthesis of Benzofuran Derivatives

Several synthetic strategies have been developed for the preparation of substituted benzofurans.[6] A common approach involves the multi-step synthesis starting from readily available precursors. For example, 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid was synthesized through a multi-step reaction, with the final product characterized by 1H-NMR and 13C-NMR spectroscopy.[2]

Synthesis of 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic Acid [2]

-

Starting Materials: Not explicitly detailed in the abstract, but would typically involve precursors containing the necessary phenyl and acetyl functionalities.

-

Reaction Steps: A multi-step reaction sequence was employed.

-

Purification: The final product was obtained as a white powder.

-

Characterization:

-

Melting Point: 212–214 °C

-

1H-NMR (300 MHz, DMSO, δ/ppm): 2.50 (3H, s, -CH3), 2.62 (3H, s, -COCH3), 3.84 (3H, s, -OCH3), 3.92 (3H, s, -OCH3), 7.47 (1H, s, Ar-H), 13.41 (1H, br. s, -COOH)

-

13C-NMR: δ 9.15, 32.13, 56.43, 61.755, 105.50, 119.64, 124.39, 124.68, 142.19, 144.27, 147.40, 150.07, 160.76, 197.33

-

Apoptosis Induction Assay

To investigate the mechanism of anticancer activity, the induction of apoptosis is often assessed.[2] A common method involves measuring the activity of key executioner caspases, such as caspase-3 and caspase-7.

Caspase-3/7 Activity Assay [2]

-

Cell Culture: K562 leukemia cells are cultured in an appropriate medium.

-

Treatment: Cells are treated with the benzofuran compounds of interest at various concentrations.

-

Lysis: After a defined incubation period, the cells are lysed to release their intracellular contents.

-

Caspase Activity Measurement: A luminogenic or fluorogenic substrate for caspase-3 and caspase-7 is added to the cell lysate. The cleavage of the substrate by active caspases generates a signal (light or fluorescence) that is proportional to the enzyme activity.

-

Data Analysis: The signal is measured using a luminometer or fluorometer, and the results are analyzed to determine the extent of apoptosis induction compared to untreated control cells.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate generalized concepts of how benzofuran derivatives might exert their therapeutic effects based on common mechanisms of drug action.

References

- 1. [PDF] Anticancer therapeutic potential of benzofuran scaffolds | Semantic Scholar [semanticscholar.org]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.org.mx [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

3,7-Dimethylbenzofuran-4-ol: A Technical Guide to a Novel Benzofuran Derivative

An In-depth Literature Review and Future Research Prospectus for Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dimethylbenzofuran-4-ol is a small molecule belonging to the benzofuran class of heterocyclic compounds. Despite the well-documented and diverse biological activities of the benzofuran scaffold, a thorough review of the scientific literature reveals a significant gap in the study of this specific derivative. No published experimental data regarding its synthesis, spectroscopic characterization, or biological evaluation currently exists. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of plausible synthetic routes, predicted physicochemical and spectroscopic properties, and a discussion of its potential biological activities based on structure-activity relationships of analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and investigation of this compound, a promising yet unexplored chemical entity.

Introduction

Benzofurans are a prominent class of oxygen-containing heterocyclic compounds ubiquitously found in nature and in a multitude of synthetic molecules with significant pharmacological properties.[1] The benzofuran nucleus, consisting of a furan ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects.[2][3][4] The substitution pattern on the benzofuran core plays a crucial role in modulating the biological and physicochemical properties of these compounds. While extensive research has been conducted on various substituted benzofurans, this compound remains a novel, uncharacterized molecule. This guide provides a theoretical framework for its synthesis and potential utility.

Proposed Synthesis of this compound

While no specific synthesis for this compound has been reported, several established methods for the synthesis of substituted benzofurans can be adapted. A plausible and efficient approach would involve the intramolecular cyclization of a suitably substituted phenol.

Proposed Synthetic Pathway

A potential retrosynthetic analysis suggests that this compound could be synthesized from 2,6-dimethylhydroquinone. The proposed forward synthesis is a multi-step process involving protection, ortho-acylation, and subsequent cyclization.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of 2,6-Dimethylhydroquinone. To a solution of 2,6-dimethylhydroquinone in an anhydrous solvent such as dichloromethane, add a suitable protecting group for the hydroxyl functions. For example, methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be used to form the corresponding bis(methoxymethyl) ether. The reaction would be monitored by thin-layer chromatography (TLC) and the product purified by column chromatography.

Step 2: Ortho-Acylation. The protected 2,6-dimethylhydroquinone would then undergo a regioselective ortho-acylation. A Friedel-Crafts acylation using acetic anhydride and a Lewis acid catalyst (e.g., AlCl₃ or BF₃·OEt₂) would be performed. The reaction conditions would need to be carefully optimized to favor mono-acylation at the position ortho to one of the MOM-protected hydroxyl groups.

Step 3: Formation of the Cyclization Precursor. The resulting ortho-acetylated phenol derivative would be reacted with a suitable C1 synthon to introduce the necessary carbon for the furan ring formation. This could potentially be achieved through various methods, such as a reaction with a stabilized ylide in a Wittig-type reaction.

Step 4: Cyclization and Deprotection. The precursor would then be subjected to cyclization conditions. This is often achieved by heating in the presence of a dehydrating agent or a catalyst to promote intramolecular condensation. Finally, the protecting groups would be removed under acidic conditions (e.g., HCl in methanol) to yield the target compound, this compound. The final product would be purified by recrystallization or column chromatography.

Predicted Physicochemical and Spectroscopic Properties

In the absence of experimental data, computational methods and comparison with analogous compounds can provide valuable predictions of the properties of this compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Appearance | Likely a white to off-white solid |

| Melting Point | Estimated to be in the range of 100-150 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, DMSO, acetone); sparingly soluble in water |

| LogP | Estimated to be in the range of 2.0-2.5 |

Spectroscopic Data (Predicted)

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~7.0-7.2 ppm (d, 1H): Aromatic proton on the benzene ring.

-

δ ~6.8-7.0 ppm (d, 1H): Aromatic proton on the benzene ring.

-

δ ~7.4 ppm (s, 1H): Proton on the furan ring (at C2).

-

δ ~5.0-6.0 ppm (br s, 1H): Phenolic hydroxyl proton (exchangeable with D₂O).

-

δ ~2.4 ppm (s, 3H): Methyl protons at C7.

-

δ ~2.2 ppm (s, 3H): Methyl protons at C3.

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~150-155 ppm: Carbon bearing the hydroxyl group (C4).

-

δ ~140-145 ppm: Quaternary carbon of the furan ring (C3a).

-

δ ~140-145 ppm: Quaternary carbon of the furan ring (C7a).

-

δ ~140-145 ppm: Carbon at C2.

-

δ ~120-130 ppm: Quaternary carbon at C3.

-

δ ~110-120 ppm: Aromatic CH carbons.

-

δ ~110-120 ppm: Quaternary carbon at C7.

-

δ ~15-20 ppm: Methyl carbon at C7.

-

δ ~10-15 ppm: Methyl carbon at C3.

IR (KBr, cm⁻¹):

-

3200-3500 (broad): O-H stretching of the phenolic hydroxyl group.

-

3000-3100: Aromatic C-H stretching.

-

2850-2950: Aliphatic C-H stretching of the methyl groups.

-

1580-1620: C=C stretching of the aromatic and furan rings.

-

1200-1300: C-O stretching of the phenol.

-

1000-1100: C-O-C stretching of the furan ring.

Mass Spectrometry (EI, 70 eV):

-

m/z 162 (M⁺): Molecular ion peak.

-

m/z 147 ([M-CH₃]⁺): Loss of a methyl group.

-

m/z 134 ([M-CO]⁺): Loss of carbon monoxide.

Potential Biological Activities and Therapeutic Applications

The benzofuran scaffold is a well-established pharmacophore. Based on the structure of this compound, several potential biological activities can be postulated.

Caption: Postulated biological activities of this compound.

Antioxidant Activity

The presence of a phenolic hydroxyl group is a key structural feature associated with antioxidant activity. This group can act as a hydrogen donor to scavenge free radicals, thereby mitigating oxidative stress. Many hydroxylated benzofurans have demonstrated potent antioxidant properties.

Antimicrobial Activity

The lipophilic nature of the benzofuran ring system, enhanced by the two methyl groups, may facilitate the compound's ability to penetrate microbial cell membranes. Various substituted benzofurans have shown significant activity against a range of bacteria and fungi.[2]

Anticancer Activity

The planar aromatic structure of the benzofuran core can intercalate with DNA, and various derivatives have been shown to inhibit tumor cell growth through different mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[3][4] The substitution pattern of this compound would need to be evaluated to determine its specific anticancer potential.

Anti-inflammatory Activity

Benzofuran derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and cytokines. The specific substitution pattern of this compound could potentially modulate these activities.

Future Directions

The lack of experimental data for this compound presents a clear opportunity for future research. The primary focus should be on the development of a robust and efficient synthetic route to obtain this compound in sufficient quantities for thorough characterization and biological evaluation.

Key research areas to be explored include:

-

Synthesis and Optimization: Development and optimization of a synthetic protocol to produce this compound with good yield and purity.

-

Spectroscopic and Structural Characterization: Comprehensive analysis of the synthesized compound using NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction to confirm its structure.

-

In Vitro Biological Screening: Evaluation of its antioxidant, antimicrobial, anticancer, and anti-inflammatory activities through a battery of in vitro assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to establish clear SARs and identify compounds with enhanced potency and selectivity.

-

Mechanism of Action Studies: For any identified biological activity, further investigation into the underlying molecular mechanism of action.

Conclusion

This compound represents an unexplored area within the rich field of benzofuran chemistry. While no direct experimental data is currently available, this technical guide provides a comprehensive theoretical framework for its synthesis, predicted properties, and potential biological activities. The information presented herein is intended to stimulate and guide future research efforts toward the synthesis and evaluation of this novel compound, which holds promise as a lead structure for the development of new therapeutic agents. The exploration of this and other novel benzofuran derivatives will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of 3,7-Dimethylbenzofuran-4-ol: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the synthetic approaches, characterization, and potential biological activities of the benzofuran derivative, 3,7-Dimethylbenzofuran-4-ol. While specific literature on the discovery and isolation of this particular compound is limited, this paper outlines a plausible synthetic pathway based on established methodologies for substituted benzofurans. Furthermore, it presents expected analytical data and explores potential biological significance by drawing parallels with structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and evaluation of novel benzofuran scaffolds.

Introduction

Benzofurans are a prominent class of heterocyclic compounds that are constituents of many natural products and synthetic pharmaceuticals. The benzofuran core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this scaffold have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This guide focuses on the specific derivative, this compound. Despite its well-defined structure, there is a notable absence of published research detailing its isolation from natural sources or a specific synthetic route. Therefore, this document serves as a predictive guide, offering a scientifically grounded, hypothetical pathway for its synthesis and characterization, based on established principles of organic chemistry and the known properties of analogous compounds.

Proposed Synthesis of this compound

The synthesis of substituted benzofurans can be achieved through various strategies. A common and effective method involves the acid-catalyzed cyclization of a suitably substituted phenol with a ketone. For the synthesis of this compound, a plausible approach would be the reaction of 2,6-dimethylhydroquinone with chloroacetone in the presence of a suitable catalyst.

General Synthetic Workflow

The proposed synthetic workflow is a multi-step process that begins with commercially available starting materials and proceeds through key intermediates to yield the target molecule.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

As a specific protocol for this compound is not available, the following is a representative procedure adapted from established methods for the synthesis of substituted hydroxybenzofurans.

Step 1: Synthesis of 2-(2,6-dimethylphenoxy)propan-2-one

-

To a solution of 2,6-dimethylhydroquinone (1 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(2,6-dimethylphenoxy)propan-2-one.

Step 2: Acid-Catalyzed Cyclization to this compound

-

Dissolve the 2-(2,6-dimethylphenoxy)propan-2-one (1 equivalent) in a high-boiling point solvent such as toluene or xylene.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the resulting residue by column chromatography to yield this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for this compound, based on the analysis of structurally similar benzofuran derivatives.

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.1-7.3 (m, 2H, Ar-H), 4.5-5.0 (s, 1H, OH), 2.3-2.5 (s, 3H, Ar-CH₃), 2.1-2.3 (s, 3H, Furan-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150-155 (C-O, phenolic), 140-145 (C-O, furan), 120-130 (Ar-C), 110-120 (Ar-C), 100-110 (Furan-C), 15-20 (Ar-CH₃), 10-15 (Furan-CH₃) |

| IR (KBr, cm⁻¹) | 3500-3300 (O-H stretch, phenolic), 3100-3000 (C-H stretch, aromatic), 1620-1600 (C=C stretch, aromatic), 1250-1200 (C-O stretch, aryl ether) |

| Mass Spectrometry (EI) | m/z (%): 162 (M⁺), 147 (M⁺ - CH₃) |

Potential Biological Activities and Signaling Pathways

While the biological activity of this compound has not been explicitly studied, the benzofuran scaffold is a common motif in biologically active molecules. Many substituted benzofurans have demonstrated significant anti-inflammatory and anticancer properties.

Potential Anti-inflammatory Activity

Substituted benzofurans have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

Potential Anticancer Activity

Several benzofuran derivatives have been investigated as potential anticancer agents. One of the key pathways implicated in cancer cell proliferation and survival is the PI3K/Akt/mTOR pathway. It is plausible that this compound could exhibit inhibitory effects on this pathway.

Caption: Hypothetical anticancer signaling pathway modulated by this compound.

Conclusion

While this compound remains a largely uncharacterized molecule, its structural features suggest it is a promising candidate for further investigation. This technical guide provides a foundational framework for its synthesis and potential biological evaluation. The proposed synthetic route is based on robust and well-established chemical transformations. The predicted spectroscopic data offers a benchmark for its characterization. Furthermore, the exploration of its potential anti-inflammatory and anticancer activities, based on the known properties of the benzofuran scaffold, highlights the therapeutic potential that warrants experimental validation. This document is intended to stimulate further research into this and other novel benzofuran derivatives, which may ultimately lead to the development of new therapeutic agents.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,7-Dimethylbenzofuran-4-ol

Abstract

This document provides a detailed protocol for the synthesis of 3,7-Dimethylbenzofuran-4-ol, a substituted benzofuran of interest to researchers in drug discovery and organic synthesis. The protocol is based on a robust two-step synthetic sequence commencing with the O-alkylation of 2,5-dimethylphenol followed by an intramolecular cyclization to construct the benzofuran core. This method offers a clear and controllable pathway to the target molecule.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them attractive targets for synthetic chemists. This compound is a specific derivative with potential for further functionalization and biological screening. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

O-Alkylation: Reaction of 2,5-dimethylphenol with chloroacetone in the presence of a base to form 1-(2,5-dimethylphenoxy)propan-2-one.

-

Intramolecular Cyclization: Acid-catalyzed cyclization of the resulting ketone to yield this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory glassware is required.

List of Reagents:

-

2,5-Dimethylphenol

-

Chloroacetone

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Polyphosphoric Acid (PPA)

-

Dichloromethane (CH₂Cl₅)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Step 1: Synthesis of 1-(2,5-dimethylphenoxy)propan-2-one

Reaction:

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethylphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone as the solvent.

-

Stir the mixture at room temperature for 15 minutes.

-

Add chloroacetone (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 1-(2,5-dimethylphenoxy)propan-2-one.

Quantitative Data (Representative):

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |

| 2,5-Dimethylphenol | 122.17 | 0.1 | 12.22 | - |

| Chloroacetone | 92.53 | 0.11 | 10.18 | - |

| Potassium Carbonate | 138.21 | 0.15 | 20.73 | - |

| 1-(2,5-dimethylphenoxy)propan-2-one | 178.23 | - | - | ~85-95 |

Step 2: Synthesis of this compound

Reaction:

Procedure:

-

Place the purified 1-(2,5-dimethylphenoxy)propan-2-one (1.0 eq) in a round-bottom flask.

-

Add polyphosphoric acid (PPA) (10-20 times the weight of the ketone) as the cyclizing agent and solvent.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate eluent system) to obtain this compound.

Quantitative Data (Representative):

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |

| 1-(2,5-dimethylphenoxy)propan-2-one | 178.23 | 0.05 | 8.91 | - |

| This compound | 162.19 | - | - | ~60-75 |

Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Application Notes & Protocols for the Quantification of 3,7-Dimethylbenzofuran-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethylbenzofuran-4-ol is a substituted benzofuran derivative. The benzofuran scaffold is a constituent of numerous natural products and synthetic compounds with a wide range of biological activities, including antifungal, antibacterial, and potential therapeutic applications. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, formulation development, and quality control of pharmaceutical preparations.

Analytical Methods

Two primary analytical methods are recommended for the quantification of this compound:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the quantification of organic molecules in various matrices. This method is suitable for routine analysis and quality control.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly useful for the analysis of volatile and semi-volatile compounds. GC-MS is ideal for identifying and quantifying low levels of the analyte, especially in complex biological matrices.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

This method involves the separation of this compound from other components in a sample matrix using a reversed-phase HPLC column. The quantification is achieved by detecting the analyte's absorbance of ultraviolet (UV) light at a specific wavelength. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve.

Experimental Protocol

1.2.1. Instrumentation and Materials

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Analytical balance, vortex mixer, centrifuge, and volumetric glassware.

-

HPLC-grade acetonitrile, methanol, and water.

-

Analytical standard of this compound (purity >98%).

-

Internal standard (IS), e.g., 2-methylbenzofuran.

1.2.2. Preparation of Solutions

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined during method development. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-methylbenzofuran and dissolve it in 10 mL of methanol.

-

Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.

1.2.3. Sample Preparation

-

Pharmaceutical Formulations (e.g., Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).

-

Transfer the powder to a volumetric flask and add a suitable solvent (e.g., methanol) to dissolve the analyte.

-

Sonicate for 15 minutes and then dilute to volume with the solvent.

-

Centrifuge a portion of the solution and filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtrate with the mobile phase to a concentration within the calibration range.

-

Add a fixed volume of the IS working solution.

-

-

Biological Matrices (e.g., Plasma):

-

To 1 mL of plasma sample, add a fixed volume of the IS working solution.

-

Perform protein precipitation by adding 2 mL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

1.2.4. HPLC Conditions

| Parameter | Setting |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |